1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl-
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Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly notable for its unique structure, which includes both oxygen and nitrogen atoms, allowing it to interact with a wide range of metal ions and organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. One common method involves the cyclization of diethylene glycol with diethylenetriamine in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution: Reacts with halogenated compounds to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Complexation: Typically involves metal salts and the crown ether in a suitable solvent such as water or methanol.
Substitution: Uses halogenated compounds and a base such as sodium hydroxide.
Oxidation and Reduction: Employs oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal-crown ether complexes.
Substitution: Substituted crown ethers with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the crown ether.
Scientific Research Applications
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This interaction is crucial in various applications, including catalysis and ion transport .
Comparison with Similar Compounds
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties but different structural features.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A derivative with benzyl groups that alters its binding characteristics.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate): A modified version with malonate groups, enhancing its complexation abilities.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- is unique due to its specific combination of oxygen and nitrogen atoms, which allows it to form highly stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
105400-12-2 |
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Molecular Formula |
C16H30N2O6 |
Molecular Weight |
346.42 g/mol |
IUPAC Name |
1-(16-acetyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)ethanone |
InChI |
InChI=1S/C16H30N2O6/c1-15(19)17-3-7-21-11-13-23-9-5-18(16(2)20)6-10-24-14-12-22-8-4-17/h3-14H2,1-2H3 |
InChI Key |
MCPHGXGDHWNZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C |
Origin of Product |
United States |
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